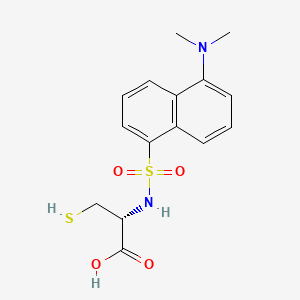![molecular formula C34H66N5O7PSn2 B14657584 5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine CAS No. 42829-47-0](/img/structure/B14657584.png)
5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine is a complex organotin compound that features a phosphorylated adenosine molecule with two tributylstannyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine typically involves the reaction of adenosine with tributylstannyl reagents under specific conditions. One common method involves the use of tributylstannyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the stannylated adenosine derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While detailed industrial production methods for 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine can undergo various chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form corresponding oxides.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides, amines), and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine depend on the specific reaction conditions. For example, oxidation reactions yield stannyl oxides, while substitution reactions produce various substituted adenosine derivatives .
Applications De Recherche Scientifique
5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine involves its interaction with molecular targets through its phosphorylated adenosine and stannyl groups. The phosphorylated adenosine can mimic natural nucleotides, potentially interacting with enzymes and receptors involved in cellular signaling pathways . The stannyl groups may facilitate the formation of covalent bonds with target molecules, enhancing the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}cytidine: Similar in structure but contains cytidine instead of adenosine.
5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}guanosine: Contains guanosine instead of adenosine.
Uniqueness
5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine is unique due to its specific combination of a phosphorylated adenosine moiety and two tributylstannyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various molecular targets .
Propriétés
Numéro CAS |
42829-47-0 |
|---|---|
Formule moléculaire |
C34H66N5O7PSn2 |
Poids moléculaire |
925.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl bis(tributylstannyl) phosphate |
InChI |
InChI=1S/C10H14N5O7P.6C4H9.2Sn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;6*1-3-4-2;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/t4-,6-,7-,10-;;;;;;;;/m1......../s1 |
Clé InChI |
FKVBKJVRQDYTJZ-FXLVZJRTSA-L |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)OP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O[Sn](CCCC)(CCCC)CCCC |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


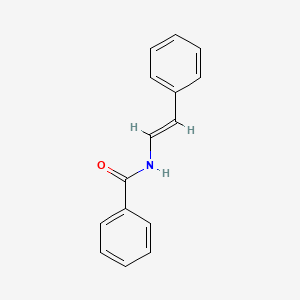
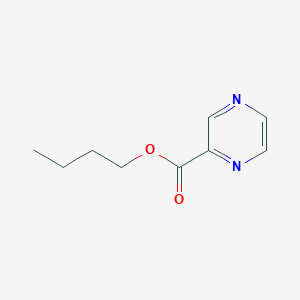


![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
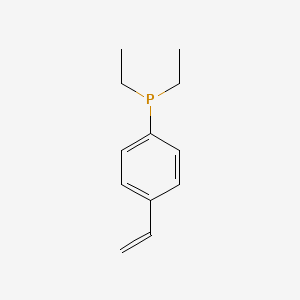
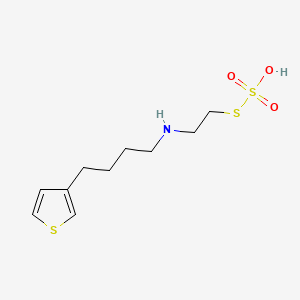
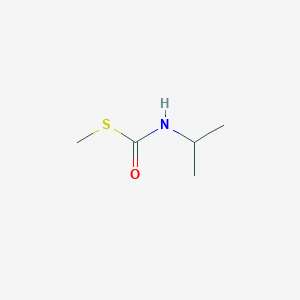
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
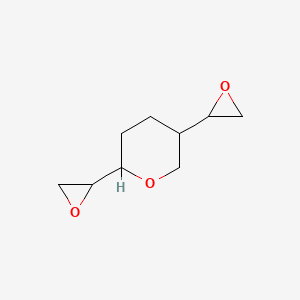
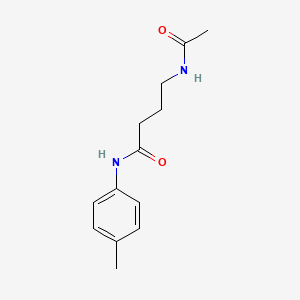
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)

